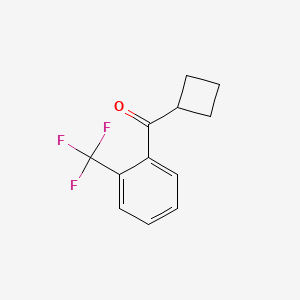

Cyclobutyl 2-trifluoromethylphenyl ketone

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

cyclobutyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNQLBPNZLZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642539 | |

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-41-9 | |

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53342-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data has been found for Cyclobutyl 2-trifluoromethylphenyl ketone. The following sections are therefore placeholders for anticipated spectroscopic characteristics based on the analysis of similar chemical structures.

Data Not Available.

Data Not Available.

Data Not Available.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

No experimental vibrational spectroscopy data has been found for this compound. The subsequent sections are placeholders for expected vibrational modes.

Data Not Available.

Data Not Available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

The electronic absorption spectrum of this compound is anticipated to be characterized by absorption bands arising from electronic transitions within the aromatic ketone chromophore. The primary electronic transitions expected for this molecule are the π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the 2-trifluoromethylphenyl ring and the carbonyl group. These transitions are expected to result in strong absorption bands in the shorter wavelength region of the UV spectrum. The presence of the carbonyl group in conjugation with the aromatic ring influences the position of these bands.

The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, is characteristically of much lower intensity (small ε) and appears at a longer wavelength compared to the π → π* transitions. This absorption is a hallmark of compounds containing a carbonyl group. For simple ketones like acetone (B3395972), this transition is observed around 275 nm. nih.gov The conjugation with the phenyl ring in aromatic ketones typically shifts this band to longer wavelengths.

The trifluoromethyl (-CF3) group, being an electron-withdrawing group, is expected to have a modest influence on the absorption spectrum. Its presence on the phenyl ring may cause a slight hypsochromic (blue) or bathochromic (red) shift of the absorption maxima depending on its interaction with the aromatic system and the carbonyl group.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~240-280 nm | High |

Note: The values in this table are predictive and based on the analysis of similar aromatic ketones. Actual experimental values may vary.

Crystallographic Analysis: Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide invaluable information about its molecular structure and intermolecular interactions in the solid state.

The analysis would yield detailed data on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a precise characterization of the geometry of the cyclobutyl ring, which can adopt various puckered conformations, and its orientation relative to the 2-trifluoromethylphenyl ketone moiety. The planarity of the phenyl ring and the geometry around the carbonyl carbon would also be accurately determined.

Furthermore, SC-XRD reveals the packing of molecules within the crystal lattice, providing insights into intermolecular forces such as van der Waals interactions and potential C-H···O or C-H···F hydrogen bonds. Understanding the crystal packing is crucial for correlating solid-state properties with molecular structure. While specific crystallographic data for the title compound is not available, studies on other cyclobutane (B1203170) derivatives have provided detailed structural information through this technique. nih.govnih.gov

Anticipated Crystallographic Parameters for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C-F). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Note: This table describes the type of data obtained from an SC-XRD experiment, not specific values for the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M+) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for ketones. A prominent fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. In this case, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to the formation of a [C4H7]+ ion and a [M - C4H7]+ fragment, which would be the 2-trifluoromethylbenzoyl cation.

Cleavage of the bond between the carbonyl group and the 2-trifluoromethylphenyl ring, resulting in a [C6H4CF3]+ ion and a [M - C6H4CF3]+ fragment, the cyclobutylcarbonyl cation.

Further fragmentation of these primary ions, as well as other fragmentation processes involving the cyclobutyl ring (e.g., loss of ethene) and the trifluoromethylphenyl group, would also be expected. The mass spectrum of butyrophenone, a related phenyl ketone, shows characteristic fragment ions resulting from α-cleavage and McLafferty rearrangement. nih.gov The presence of the trifluoromethyl group can also influence the fragmentation, potentially leading to fragments containing this group.

Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value (predicted) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 228 | [C12H11F3O]+• | Molecular Ion (M+) |

| 173 | [C8H4F3O]+ | [M - C4H7]+ (α-cleavage) |

| 83 | [C5H7O]+ | [M - C7H4F3]+ (α-cleavage) |

| 145 | [C7H4F3]+ | 2-trifluoromethylphenyl cation |

Note: The m/z values in this table are predicted based on the molecular structure and common fragmentation patterns of ketones. The relative intensities of these peaks would depend on the stability of the respective ions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and electronic structure of molecules. For cyclobutyl 2-trifluoromethylphenyl ketone, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can provide optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's lowest energy conformation.

The electronic structure is also elucidated through DFT. The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be mapped. The MEP, for instance, would highlight the electrophilic and nucleophilic regions of the molecule. In a typical ketone structure, the oxygen atom of the carbonyl group is expected to be the most electronegative site, represented by a region of negative electrostatic potential, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, indicating its electrophilicity. The trifluoromethyl group, being a strong electron-withdrawing group, would significantly influence the electron distribution across the phenyl ring.

Table 1: Selected Optimized Geometric Parameters (Theoretical) for an Analogous Ketone (Note: Data is representative of a similar aromatic ketone and not specific to this compound due to a lack of published data on the exact molecule.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | - | - |

| C-C (carbonyl-ring) | 1.498 | - | - |

| C-C (carbonyl-cyclobutyl) | 1.520 | - | - |

| O=C-C (ring) | - | 121.5 | - |

| O=C-C (cyclobutyl) | - | 120.8 | - |

| C(ring)-C(carbonyl)-C(cyclobutyl)-C | - | - | 15.0 |

This interactive table allows for sorting and filtering of the theoretical geometric parameters.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be centered on the carbonyl group and the trifluoromethyl-substituted ring. The electron-withdrawing trifluoromethyl group would lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity compared to an unsubstituted phenyl ketone.

Intramolecular charge transfer is also a key aspect revealed by FMO analysis. The transition of an electron from the HOMO to the LUMO corresponds to a charge transfer from the electron-rich (donor) region to the electron-poor (acceptor) region of the molecule.

Table 2: Frontier Molecular Orbital Properties (Theoretical) (Note: Data is representative and not specific to this compound.)

| Property | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

This interactive table displays the key energy values associated with the frontier molecular orbitals.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge distribution, and bonding interactions within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Global Reactivity Parameters (GRPs) for Chemical Reactivity Prediction

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, based on Koopmans' theorem: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / (2η) ω = χ2 / (2η)

Table 3: Global Reactivity Parameters (Theoretical) (Note: Data is representative and not specific to this compound.)

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.178 |

| Electrophilicity Index (ω) | 2.91 |

This interactive table summarizes the calculated global reactivity parameters.

Potential Energy Surface (PES) Mapping for Conformational and Mechanistic Insights

Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and the energy barriers between them. By systematically varying specific dihedral angles, a PES scan can identify the most stable conformers (local minima) and the transition states that connect them.

For this compound, a key conformational aspect would be the rotation around the single bond connecting the carbonyl group to the phenyl ring and the bond connecting the carbonyl group to the cyclobutyl ring. A PES scan of these rotations would reveal the preferred orientation of the cyclobutyl and phenyl groups relative to the carbonyl plane. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the reduction of the carbonyl group could be modeled to understand the nucleophilic attack of a hydride reagent. Computational methods can determine the trajectory of the incoming nucleophile and the geometry of the transition state. The calculated activation energy would provide a theoretical basis for the feasibility of the reaction. These models are invaluable for predicting reaction outcomes and designing new synthetic routes.

Reactivity and Reaction Mechanisms

Intrinsic Reactivity of the Ketone Moiety with Trifluoromethyl Substitution

The presence of a trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring significantly influences the reactivity of the adjacent ketone. The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect polarizes the carbonyl bond (C=O), increasing the partial positive charge on the carbonyl carbon and rendering it highly electrophilic. miami.edu

This enhanced electrophilicity makes the ketone particularly susceptible to nucleophilic attack. Compared to unsubstituted aryl ketones, Cyclobutyl 2-trifluoromethylphenyl ketone reacts more readily with various nucleophiles. Furthermore, trifluoromethyl ketones are known to form stable hydrates in the presence of water, a testament to their heightened electrophilicity. The equilibrium between the ketone and its hydrate (B1144303) is shifted toward the hydrate form due to the stabilization provided by the electron-withdrawing group. This intrinsic reactivity is a key factor in many of the subsequent transformations.

| Property | Effect of 2-Trifluoromethylphenyl Group | Underlying Cause |

|---|---|---|

| Electrophilicity of Carbonyl Carbon | Increased | Strong inductive electron-withdrawal by the -CF₃ group. |

| Susceptibility to Nucleophilic Addition | Enhanced | Greater partial positive charge on the carbonyl carbon. |

| Hydrate Formation Equilibrium | Favors hydrate formation | Stabilization of the gem-diol hydrate. |

Cyclobutyl Ring Transformations and Strain-Release Reactions

The four-membered cyclobutane (B1203170) ring is characterized by significant angle and torsional strain. This inherent strain serves as a thermodynamic driving force for reactions that lead to ring-opening or rearrangement into less strained systems, such as five- or six-membered rings.

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the molecule for rearrangement. A common acid-catalyzed reaction for cyclobutyl ketones is ring expansion. This process typically involves the migration of one of the cyclobutane ring carbons to the adjacent carbocation (or protonated carbonyl), leading to the formation of a cyclopentanone (B42830) derivative.

The mechanism proceeds via protonation of the carbonyl oxygen, followed by cleavage of a C-C bond within the cyclobutane ring to relieve ring strain and form a more stable carbocation intermediate. This intermediate can then rearrange and deprotonate to yield the final expanded ring product. The specific pathway and product distribution can be influenced by the stability of the carbocation intermediates involved.

While direct nucleophilic attack on the C-C bonds of an unsubstituted cyclobutane is rare, the ring can be opened by nucleophiles if it is appropriately activated. In "donor-acceptor" cyclobutanes, where the ring is substituted with both electron-donating and electron-withdrawing groups, Lewis acid catalysis can facilitate nucleophilic ring-opening. For a compound like this compound, the ketone itself can act as the acceptor group. Ring-opening reactions with various nucleophiles, such as electron-rich arenes, thiols, or selenols, can be achieved, typically under Lewis acid catalysis, to yield γ-substituted linear ketone products.

Transition metals, particularly palladium, are highly effective at catalyzing the cleavage of C-C bonds in strained rings. nih.govic.ac.ukstackexchange.comchemistryviews.orgechemi.comyoutube.comwikipedia.orgnih.gov For cyclobutyl ketones, a common pathway involves the formation of a metal alcoholate from a precursor alcohol, followed by β-carbon elimination. This process is driven by the release of ring strain.

In a relevant synthetic strategy, the ketone is first converted to a tertiary cyclobutanol (B46151). This alcohol can then undergo palladium(II)-catalyzed C-C bond cleavage. The mechanism involves coordination of the palladium catalyst to the hydroxyl group, followed by a strain-release-driven β-carbon elimination to generate a σ-alkylpalladium(II) intermediate. This intermediate can then be trapped by various coupling partners (e.g., aryl iodides) in a cross-coupling cycle to form a linear ketone product. libretexts.orgresearchgate.netwikipedia.orgnih.gov This transformation effectively opens the cyclobutane ring and installs new functional groups.

Directed Carbon-Hydrogen (C-H) Activation and Functionalization

The cyclobutane ring contains C(sp³)-H bonds that can be selectively functionalized using transition metal catalysis, often guided by a directing group.

Recent advances have utilized the ketone moiety itself as a transient directing group for C-H activation. semanticscholar.orgstackexchange.comresearchgate.netnih.govubc.ca In a palladium(II)-catalyzed process, the ketone can reversibly form an imine with a chiral amino acid. This chiral transient directing group (TDG) then directs the palladium catalyst to selectively activate and arylate the β-C(sp³)-H bonds of the cyclobutane ring. This methodology allows for the efficient and enantioselective synthesis of substituted cyclobutanes from simple starting materials. semanticscholar.orgnih.gov

| Component | Function | Example |

|---|---|---|

| Catalyst | Facilitates C-H bond cleavage and C-C bond formation | Pd(II) salts |

| Directing Group | Positions the catalyst for selective C-H activation | Chiral α-amino acid (forms a transient imine) |

| Target Bond | The C-H bond activated for functionalization | β-C(sp³)-H bond of the cyclobutane ring |

| Ligand | Modulates catalyst reactivity and selectivity | Electron-deficient pyridone |

Aryl ketones are well-known to undergo photochemical reactions upon UV irradiation. For ketones possessing accessible γ-hydrogens, the Norrish Type II reaction is a characteristic process. This intramolecular reaction begins with the photoexcited carbonyl group abstracting a hydrogen atom from the γ-carbon, forming a 1,4-biradical intermediate. beilstein-journals.org

This biradical has two primary fates:

Cleavage (Fragmentation): The Cα-Cβ bond can cleave to yield an enol and an alkene.

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new C-C bond, resulting in a cyclobutanol derivative.

In the case of this compound, the γ-hydrogens are located on the cyclobutane ring. Upon UV irradiation (e.g., with a 365 nm source), the molecule undergoes an efficient Norrish-Yang cyclization. The 1,4-biradical intermediate, formed by abstraction of a γ-hydrogen from the cyclobutane ring, cyclizes to form a highly strained 2-arylbicyclo[1.1.1]pentan-2-ol intermediate. libretexts.orgugent.beresearchgate.netwikipedia.orgnih.gov This bicyclic alcohol is a valuable synthetic intermediate that can undergo further strain-release-driven functionalization, such as the palladium-catalyzed C-C cleavage mentioned previously. libretexts.org The Norrish-Yang reaction thus provides a powerful method for formally functionalizing the γ-C-H bond of the cyclobutyl ketone.

Palladium(II)-Catalyzed Enantioselective C(sp³)-H Arylation

The palladium(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones represents a powerful strategy for synthesizing chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. lookchem.comnih.gov This transformation leverages a chiral transient directing group (TDG), typically an α-amino acid, to control the stereochemical outcome of the reaction. nih.gov The use of an electron-deficient pyridone ligand, such as 3-nitro-5-trifluoromethyl-2-pyridone, has been identified as crucial for achieving high enantioselectivity. lookchem.comnih.gov This ligand is thought to act as an acetate (B1210297) surrogate, accelerating the C–H bond cleavage step. lookchem.comnih.gov

An interesting feature of this catalytic system is the ability to reverse the enantioselectivity by employing different silver salts. nih.gov This suggests that the silver salt plays a key role in the rate-limiting steps of the catalytic cycle, allowing for tunable control over the product's chirality. nih.gov The strategy is not limited to simple cyclobutyl ketones; even spirocyclic cyclobutyl ketones can undergo the reaction with good yield and high enantioselectivity. lookchem.com The reaction platform utilizes the coordination of native, unbiased tertiary alkylamines to direct the C–H cleavage, leading to nonracemic cis-substituted cyclic products with high enantiomeric ratios. acs.orgnih.gov

Detailed Mechanistic Pathways of Key Reactions

Investigations into Catalytic Cycles (e.g., Pd, Cu, Rh, Ir Catalysis)

Palladium (Pd) Catalysis: The catalytic cycle for Pd(II)-catalyzed C–H arylation generally involves the formation of a palladacycle intermediate. beilstein-journals.orgnih.gov In the context of cyclobutyl ketones using a transient directing group, the ketone first forms an imine with the amino acid TDG. This imine then coordinates to the Pd(II) center, directing the cleavage of a β-C(sp³)–H bond to form a five-membered palladacycle. nih.govchemrxiv.org This C–H activation step is often rate-limiting. nih.gov The resulting Pd(II) intermediate can then undergo oxidation to a Pd(IV) species upon reaction with an aryl iodide or undergo a redox-neutral process with an arylboronic acid. acs.orgbeilstein-journals.org Finally, reductive elimination from the Pd(IV) intermediate or a related pathway for the boronic acid coupling partner forges the new C-C bond and regenerates the active Pd(II) catalyst. acs.orgnih.gov

Copper (Cu) Catalysis: Copper catalysts are effective in mediating radical cascade reactions of simple cyclobutanes to produce highly functionalized cyclobutene (B1205218) derivatives. nih.govrsc.org The mechanism involves a radical cascade process initiated by an oxidant like N-fluorobenzenesulfonimide (NFSI), which, in conjunction with the copper catalyst, facilitates hydrogen atom abstraction from the cyclobutane. nih.govrsc.org This can lead to the cleavage of four or five C–H bonds and the formation of new C–N or C–S bonds. nih.gov The proposed mechanism involves a benzylic hydrogen atom abstraction, followed by β-H elimination, radical addition, and subsequent allylic hydrogen atom abstraction and functionalization. rsc.org Another pathway involves the photo-induced generation of a Cu(0) species that initiates the homolysis of a C-I bond, leading to a carbon radical that undergoes a cascade of hydrogen atom transfer (HAT) and cyclization steps. nih.gov

Rhodium (Rh) Catalysis: Rhodium(II) catalysts are used in C–H functionalization of cyclobutanes through the intermolecular C–H insertion of rhodium-bound carbenes. nih.gov The catalyst's ligand framework plays a crucial role in controlling the regioselectivity, allowing for functionalization at either the C1 or C3 position of substituted cyclobutanes. nih.gov The reaction proceeds via the formation of a rhodium carbene intermediate from a diazo compound. This intermediate then undergoes a C–H insertion reaction at a specific position on the cyclobutane ring. nih.gov Theoretical studies on rhodium-catalyzed C–H functionalization highlight several possible mechanisms for the C-H cleavage step, including concerted metalation-deprotonation (CMD) and oxidative addition. nih.gov

Iridium (Ir) Catalysis: Iridium catalysis has been successfully applied to the enantioselective C(sp³)–H borylation of cyclobutanes. lookchem.comresearchgate.net Using a directing group such as a benzoxazole, an iridium precursor combined with a chiral bidentate boryl ligand can effectively catalyze the C–H borylation to yield cyclobutylboronates with high enantioselectivity. lookchem.combohrium.com The proposed mechanism involves the coordination of the directing group to the iridium center, followed by the directed, enantioselective cleavage of a C–H bond and subsequent borylation. researchgate.net This method provides an atom- and step-economic route to valuable chiral cyclobutylboronate intermediates. bohrium.comrsc.org

Lewis Acid-Mediated Reaction Mechanisms

Lewis acids can mediate various transformations of cyclobutanones and related strained systems. The mechanism typically begins with the coordination of the Lewis acid to the carbonyl oxygen, which activates the ketone towards nucleophilic attack or ring-opening. researchgate.netresearchgate.netwikipedia.org For instance, the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butane (BCB) ketones with triazinanes proceeds through a stepwise (3 + 2 + 2) cycloaddition. nih.gov This involves an Sₙ2-type nucleophilic addition of a formaldimine to the Lewis acid-activated BCB species. nih.gov In other cases, Lewis acids like FeCl₃ can catalyze the synergistic cleavage of both C2–C3 bonds in 3-arylcyclobutanones in the presence of water, leading to ring-opened aryl alkyl ketones. researchgate.netresearchgate.net

Radical-Mediated Reaction Pathways

Radical-mediated reactions of cyclobutyl derivatives often exploit the strain release of the four-membered ring. A common pathway is the ring-opening of a cyclobutylmethyl radical (or a radical α to the ketone) to a homoallylic radical. rsc.orgrsc.org This β-scission process is irreversible and its rate is influenced by substituents on the ring. rsc.org Such radical processes can be initiated photochemically or through the use of radical initiators. researchgate.net For example, copper-catalyzed radical cascade reactions utilize an oxidant to generate an initial radical on the cyclobutane ring, which then undergoes a series of transformations including C-H cleavage and radical additions to form complex cyclobutene products. nih.govscientifiq.ai

Mechanisms of Rearrangement Reactions (e.g., Beckmann, Baeyer-Villiger)

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. wikipedia.orgbyjus.com For a cyclobutyl ketoxime, this would yield a five-membered lactam. The reaction is acid-catalyzed and begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the key step: a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with simultaneous expulsion of water. wikipedia.orgmasterorganicchemistry.com This migration forms a nitrilium ion intermediate. Subsequent attack by water on the carbocation, followed by deprotonation and tautomerization, yields the final lactam product. byjus.commasterorganicchemistry.com

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid. wikipedia.orgorganic-chemistry.org The mechanism starts with the protonation of the ketone's carbonyl oxygen, enhancing its electrophilicity. wikipedia.org The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com The rate-determining step is the migration of one of the α-carbons to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the weak O-O bond and departure of a carboxylate anion. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orglibretexts.org For this compound, the more substituted cyclobutyl carbon would be expected to migrate, leading to a five-membered lactone. Finally, deprotonation yields the lactone product. nrochemistry.com

Comprehensive Studies on Substrate Scope and Functional Group Compatibility

The synthetic utility of the reactions involving cyclobutyl ketones is broadened by their tolerance for a range of substrates and functional groups.

Palladium(II)-Catalyzed C(sp³)-H Arylation: This methodology exhibits a broad substrate scope. It is compatible with various mono-substituted cyclobutanes and can be extended to cyclopropanes. acs.orgnih.gov The reaction tolerates a range of tertiary alkylamine directing groups. acs.org The aryl coupling partner scope is also wide, accommodating arylboronic acids with diverse electronic properties. acs.orgnih.gov However, sterically hindered substrates, such as certain bicyclic amines, may fail to react due to inefficient coordination to the palladium center. nih.gov

| Cycloalkane Type | Aryl Boronic Acid Substituent | Directing Group Compatibility | General Outcome |

|---|---|---|---|

| Aminomethyl-cyclobutanes | Electron-donating (e.g., Me, OMe) | Acyclic tertiary alkylamines | Good to excellent yields, high enantioselectivity |

| Aminomethyl-cyclopropanes | Electron-withdrawing (e.g., F, CF₃, CO₂Me) | N-heterocycles (moderate success) | High diastereoselectivity (cis-product) |

| Spiro cyclobutyl ketones | Ortho-, meta-, para-substituted | Chiral α-amino acids (as TDG) | Good yields and enantioselectivity |

Copper-Catalyzed Radical Cascade Reactions: These reactions show good functional group compatibility. Substrates with aryl groups bearing both electron-donating and electron-withdrawing substituents react efficiently. nih.gov A variety of functional groups such as ethers, esters, acylamido, and fluoro groups are well-tolerated on the arylcyclobutane starting material. nih.gov

| Substituent on Aryl Ring | Other Tolerated Groups | Reaction Type | Product |

|---|---|---|---|

| -OMe, -Me, -tBu | Acylamido | Radical Diamination | 1,3-Diaminocyclobutenes |

| -F, -Cl, -Br | 2-Fluorenyl | Radical Disulfonylation | 1,3-Disulfonylcyclobutenes |

| -CF₃, Biphenyl | Ester, Ether | Radical Tribromination | 1,3,3-Tribromocyclobutenes |

Rhodium(II)-Catalyzed C–H Functionalization: The substrate scope for Rh(II)-catalyzed C–H insertion reactions includes a variety of arylcyclobutanes. The reaction is tolerant of different substituents on the aryl ring of the cyclobutane. nih.gov The choice of diazo compound also allows for variation in the group being installed on the cyclobutane ring. nih.gov

Lewis Acid-Mediated Reactions: The scope of Lewis acid-catalyzed reactions of 3-arylcyclobutanones is broad, accommodating a range of substituents on the aryl ring, from electron-donating to electron-withdrawing groups. researchgate.net This demonstrates good functional group tolerance under the mild reaction conditions. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The inherent ring strain of the cyclobutane (B1203170) motif in Cyclobutyl 2-trifluoromethylphenyl ketone makes it an attractive starting material for a variety of chemical transformations. This reactivity, coupled with the electronic properties of the 2-trifluoromethylphenyl group, allows for its use in the synthesis of diverse and structurally complex molecules. Ketones, in general, are highly valuable precursors in the synthesis of natural product-inspired compounds due to the wide array of complexity-building transformations they can undergo. rsc.orgresearchgate.net The cyclobutane unit, in particular, is increasingly recognized for its ability to confer desirable properties in medicinal chemistry, such as metabolic stability and unique three-dimensional conformations. nih.gov

The strategic placement of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the ketone, making it amenable to various synthetic manipulations. This substitution pattern is crucial in directing certain reactions and stabilizing intermediates. The development of methods to create complex cyclobutane building blocks that can be easily diversified is a significant goal in medicinal chemistry, aiming to bridge the structural gap between simple cyclobutane-containing drugs and more complex natural products. nih.gov The versatility of this compound as a building block is demonstrated in its ability to undergo transformations that lead to a range of functionalized cyclobutane derivatives, which are themselves valuable intermediates in the synthesis of more elaborate molecules, including bioactive compounds and natural products. nih.gov

Strategies for Chiral Synthesis and Asymmetric Transformations

The synthesis of enantiomerically pure cyclobutane derivatives is of significant interest due to their presence in numerous biologically active compounds. This compound, being a prochiral molecule, serves as an excellent substrate for various asymmetric transformations to generate chiral products with high stereocontrol.

Enantioselective Catalysis in Ketone Derivatization

A significant advancement in the derivatization of cyclobutyl ketones is the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation using a chiral transient directing group. nih.gov This methodology allows for the efficient synthesis of chiral trisubstituted cyclobutanes from monosubstituted cyclobutane precursors through sequential C–H arylation reactions. nih.gov The use of an electron-deficient pyridone ligand has been shown to be critical for achieving high enantioselectivity in these transformations. nih.gov This approach is particularly relevant for this compound, as the electron-withdrawing nature of the trifluoromethyl group is compatible with the reaction conditions. The reaction tolerates a wide range of functional groups on the aryl iodide coupling partner, including electron-withdrawing groups, which allows for the synthesis of a diverse library of chiral cyclobutane derivatives. nih.gov

| Substrate | Aryl Iodide | Catalyst System | Product | Enantiomeric Ratio (er) |

| Cyclobutyl ketone | 4-Iodobenzonitrile | Pd(OAc)₂, Chiral TDG, Pyridone Ligand | Arylated cyclobutyl ketone | 96:4 |

| Cyclobutyl ketone | Methyl 4-iodobenzoate | Pd(OAc)₂, Chiral TDG, Pyridone Ligand | Arylated cyclobutyl ketone | 97:3 |

| Cyclobutyl ketone | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Chiral TDG, Pyridone Ligand | Arylated cyclobutyl ketone | 98:2 |

| Cyclobutyl ketone | 1-Fluoro-4-iodobenzene | Pd(OAc)₂, Chiral TDG, Pyridone Ligand | Arylated cyclobutyl ketone | 96:4 |

| This table presents representative data on the enantioselective arylation of cyclobutyl ketones, demonstrating the high levels of stereocontrol achievable with this methodology. nih.gov |

Diastereoselective Synthesis of Cyclobutyl Ketone Derivatives

The diastereoselective synthesis of substituted cyclobutanes is crucial for controlling the relative stereochemistry of multiple stereocenters. Diastereoselective reactions involving cyclobutyl ketones can be influenced by the existing stereochemistry of the molecule or by the use of chiral reagents and catalysts. For instance, the reduction of a substituted cyclobutanone (B123998) can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the corresponding alcohol over the other. The approach of a nucleophile to the carbonyl group is often directed by the steric and electronic environment of the cyclobutane ring. In the context of this compound, transformations that create a new stereocenter can be designed to proceed with high diastereoselectivity, leading to the preferential formation of specific diastereomeric products. nih.gov

Organocatalytic Asymmetric Desymmetrization Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. The desymmetrization of prochiral cyclobutanones offers a direct route to enantiomerically enriched cyclobutane derivatives. One such strategy involves a nitrogen insertion reaction via an asymmetric condensation and chirality transfer. nih.gov In this approach, a prochiral cyclobutanone is condensed with a chiral hydroxylamine (B1172632) derivative under the influence of a chiral Brønsted acid catalyst to form an axially chiral oxime ester with high enantioselectivity. nih.gov This intermediate can then undergo a stereospecific rearrangement to yield a chiral cyanocyclopropane, effectively transferring the axial chirality to point chirality. nih.gov Another notable desymmetrization strategy is the ring expansion of prochiral cyclobutanones to form chiral γ-lactams, using a chiral aminoindanol (B8576300) as the source of chirality. nih.govuni-mainz.deresearchgate.net This method has proven effective for the synthesis of γ-lactams bearing all-carbon quaternary stereocenters. nih.govuni-mainz.deresearchgate.net

| Prochiral Substrate | Chiral Catalyst/Reagent | Product | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) |

| 3-Phenylcyclobutanone | (1S,2R)-1-Amino-2-indanol | Chiral γ-Lactam | 88:12 dr |

| 3-(4-Bromophenyl)cyclobutanone | (1S,2R)-1-Amino-2-indanol | Chiral γ-Lactam | 85:15 dr |

| 3-Spirocyclobutanone | Chiral Phosphoric Acid | Axially Chiral Oxime Ester | 97:3 er |

| This table showcases examples of organocatalytic desymmetrization of prochiral cyclobutanones, highlighting the high stereoselectivities achieved. nih.govnih.gov |

Biocatalytic Methods for Asymmetric Synthesis of Related Compounds

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. nih.gov Whole-cell biocatalysts, such as baker's yeast and various bacteria, are often employed for these reductions as they contain the necessary enzymes (reductases) and cofactor regeneration systems. mdpi.com The reduction of aryl ketones, including those with halogen substituents, has been successfully demonstrated with high enantioselectivity using various plant tissues as biocatalysts. nih.gov For instance, the reduction of 4'-chloroacetophenone (B41964) using plant tissues can yield the corresponding chiral alcohol with up to 98% enantiomeric excess (e.e.). nih.gov Given the structural similarity, it is highly probable that this compound could be a suitable substrate for such biocatalytic reductions, affording the corresponding chiral alcohol with high stereoselectivity. The use of whole-cell biocatalysts is often preferred for practical applications due to the avoidance of enzyme purification and the presence of endogenous cofactor regeneration systems. mdpi.com

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |

| Acetophenone (B1666503) | Daucus carota (Carrot) | (R)-1-Phenylethanol | >99% |

| 4'-Chloroacetophenone | Malus pumila (Apple) | (S)-1-(4-Chlorophenyl)ethanol | 98% |

| Ethyl 4-chloroacetoacetate | Raphanus sativus (Radish) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 91% |

| This table provides examples of the biocatalytic reduction of prochiral ketones using various plant tissues, illustrating the high enantioselectivities that can be obtained. nih.gov |

Targeted Synthesis of 1,3-Difunctionalized Cyclobutanes

cis-1,3-Difunctionalized cyclobutanes are valuable motifs in medicinal chemistry, often serving as conformationally restricted bioisosteres for more flexible molecular fragments. A powerful strategy for the stereospecific synthesis of these compounds utilizes cyclobutyl aryl ketones, such as this compound, as starting materials. mdpi.com This method involves a two-step sequence beginning with a Norrish-Yang cyclization of the cyclobutyl aryl ketone. mdpi.com This photochemical reaction generates a bicyclo[1.1.1]pentan-2-ol intermediate. mdpi.com Subsequently, this intermediate undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. mdpi.com This step allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. mdpi.com The electron-deficient nature of the 2-trifluoromethylphenyl group in the starting ketone is beneficial for the initial Norrish-Yang cyclization. The resulting cis-γ-functionalized cyclobutyl ketone can be further elaborated through standard carbonyl chemistry, such as reduction, condensation, Beckmann rearrangement, or Baeyer-Villiger oxidation, to access a wide range of 1,3-difunctionalized cyclobutane building blocks. mdpi.com

| Starting Ketone | Coupling Partner | Catalyst System | Product |

| Cyclobutyl phenyl ketone | 4-Iodotoluene | 1. UV light; 2. Pd(OAc)₂, Ligand, Ag₂O | cis-1-Benzoyl-3-(p-tolyl)cyclobutane |

| Cyclobutyl phenyl ketone | 1-Iodo-4-methoxybenzene | 1. UV light; 2. Pd(OAc)₂, Ligand, Ag₂O | cis-1-Benzoyl-3-(4-methoxyphenyl)cyclobutane |

| Cyclobutyl phenyl ketone | 3-Iodopyridine | 1. UV light; 2. Pd(OAc)₂, Ligand, Ag₂O | cis-1-Benzoyl-3-(pyridin-3-yl)cyclobutane |

| Cyclobutyl phenyl ketone | Phenylacetylene | 1. UV light; 2. Pd(OAc)₂, Ligand, Ag₂O | cis-1-Benzoyl-3-(phenylethynyl)cyclobutane |

| This table illustrates the scope of the targeted synthesis of cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones. mdpi.com |

Novel Methodologies for Carbon-Carbon Bond Formation and Editing

The reactivity of this compound can be harnessed to forge new carbon-carbon bonds through various strategies, including the functionalization of the cyclobutane ring and cycloaddition reactions involving the ketone moiety.

One promising avenue is the formal γ-C–H functionalization of the cyclobutyl ring. While direct C-H activation at the γ-position is challenging, a two-step sequence involving a Norrish-Yang cyclization followed by a palladium-catalyzed carbon-carbon bond cleavage and functionalization has been demonstrated for aryl cyclobutyl ketones. nih.govnih.gov In this approach, photochemical excitation of the ketone promotes an intramolecular hydrogen atom transfer from the γ-carbon of the cyclobutyl ring to the carbonyl oxygen, leading to a 1,4-biradical. Subsequent cyclization of this intermediate forms a bicyclo[1.1.1]pentan-2-ol. This intermediate can then undergo a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent cross-coupling with various partners, such as aryl, heteroaryl, alkenyl, and alkynyl iodides, to install a new substituent at the γ-position of the original cyclobutane ring with cis-stereoselectivity. nih.govnih.gov The presence of the electron-withdrawing 2-trifluoromethylphenyl group is anticipated to be compatible with this transformation, as studies have shown that electron-deficient arenes are effective in the C-C cleavage/arylation process. nih.gov

Table 1: Potential γ-Functionalization of this compound via Norrish-Yang/Pd-Catalyzed C-C Functionalization

| Step | Reaction | Key Intermediate/Product | Potential Coupling Partners |

|---|---|---|---|

| 1 | Norrish-Yang Type II Cyclization | 2-(2-Trifluoromethylphenyl)bicyclo[1.1.1]pentan-2-ol | N/A |

Furthermore, the trifluoromethyl-activated ketone functionality in this compound makes it a suitable candidate for cycloaddition reactions to form new carbocyclic and heterocyclic rings. For instance, N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloadditions between ketenes and trifluoromethyl ketones have been developed for the enantioselective synthesis of β-trifluoromethyl-β-lactones. nih.govacs.orgacs.org This methodology could potentially be applied to this compound, reacting with various ketenes to produce novel spirocyclic β-lactones incorporating the cyclobutane framework. The reaction proceeds through the formation of a zwitterionic intermediate from the NHC and the ketene (B1206846), which then attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone.

Another potential application lies in photocatalytic [3+2] cycloadditions. Aryl cyclopropyl (B3062369) ketones have been shown to undergo visible-light-mediated one-electron reduction to form a ring-opened distonic radical anion, which can then engage in [3+2] cycloaddition with various alkenes to construct densely substituted cyclopentanes. nih.govnih.gov Given the structural and electronic similarities, it is conceivable that this compound could participate in analogous photocatalytic [4+2] or other cycloaddition pathways upon suitable activation, leading to the formation of more complex polycyclic systems.

Integration into Cascade and Tandem Reaction Sequences for Enhanced Efficiency

The multifunctional nature of this compound makes it an ideal substrate for the design of cascade and tandem reactions, which offer significant advantages in terms of atom economy and operational simplicity by forming multiple chemical bonds in a single synthetic operation without the isolation of intermediates. princeton.edu

A potential tandem sequence could be initiated by the aforementioned γ-C–H functionalization of the cyclobutyl ring. The resulting functionalized cyclobutyl ketone could, without isolation, undergo a subsequent transformation of the ketone moiety. For example, a one-pot, two-step sequence could involve the initial Norrish-Yang/C-C arylation to install a new aromatic group at the γ-position, followed by a subsequent intramolecular reaction, such as a Friedel-Crafts acylation, if the newly introduced aryl group possesses appropriate activating substituents. nih.gov This would lead to the rapid construction of complex, polycyclic architectures.

Moreover, tandem reactions involving ring expansion of the cyclobutyl ketone could provide access to larger carbocyclic systems. For instance, the reaction of cyclic ketones with diazomethane (B1218177) or its derivatives can lead to ring-expanded ketones. organic-chemistry.org A tandem process could be envisioned where an initial reaction at the 2-trifluoromethylphenyl ring, for example, an ortho-lithiation followed by quenching with an electrophile, modifies the aromatic portion of the molecule. The resulting intermediate could then be subjected to ring expansion conditions to generate a functionalized cyclopentanone (B42830) derivative in a single sequence.

Table 2: Hypothetical Tandem Reaction Involving this compound

| Initiating Step | Subsequent Reaction | Potential Product Class | Key Advantages |

|---|---|---|---|

| γ-C–H Functionalization | Intramolecular Friedel-Crafts Acylation | Fused Polycyclic Ketones | Rapid increase in molecular complexity |

| Ortho-lithiation/Electrophilic Quench | Ring Expansion (e.g., with TMS-diazomethane) | Functionalized Cyclopentanones | Access to larger, functionalized carbocycles |

The development of such cascade and tandem reactions starting from this compound would represent a significant advance in synthetic efficiency, allowing for the streamlined synthesis of novel and potentially bioactive molecules.

Derivatization and Functionalization Strategies for Cyclobutyl 2 Trifluoromethylphenyl Ketone

Cyclobutyl 2-trifluoromethylphenyl ketone is a versatile chemical scaffold that offers multiple sites for synthetic modification. The strategic derivatization and functionalization of this compound are crucial for exploring its potential applications in various fields of chemical research. This article details key strategies for modifying its core structure, focusing on the ketone moiety, the cyclobutyl ring, and the trifluoromethylphenyl ring, as well as advanced catalytic methodologies for bond formation.

Future Research Directions and Outlook

Development of Novel and Highly Sustainable Synthetic Protocols

The future synthesis of Cyclobutyl 2-trifluoromethylphenyl ketone will undoubtedly be guided by the principles of green chemistry, aiming for high efficiency while minimizing environmental impact. Current synthetic routes to similar aryl ketones often rely on traditional methods like Friedel-Crafts acylation, which can involve harsh conditions and stoichiometric amounts of Lewis acids. chemistryviews.org Future research should therefore focus on developing more sustainable alternatives.

One promising avenue is the exploration of catalytic cross-coupling reactions. chemistryviews.org For instance, palladium-catalyzed carbonylative coupling of aryl halides with organometallic reagents in the presence of carbon monoxide represents a powerful method for ketone synthesis. chemistryviews.orgrsc.org Research could focus on adapting these methods for the specific synthesis of this compound, potentially using 1-bromo-2-(trifluoromethyl)benzene and a cyclobutyl-organometallic species. The development of catalysts that are not only highly active but also recyclable and based on earth-abundant metals will be a key challenge.

Furthermore, the use of safer and more sustainable reagents and solvents is paramount. For example, replacing hazardous solvents with greener alternatives like ionic liquids or deep eutectic solvents could significantly improve the environmental profile of the synthesis. innoget.com Additionally, exploring photocatalytic methods, which utilize visible light as a renewable energy source, could open up new, milder pathways for the construction of the target ketone. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches

| Method | Key Features | Potential Advantages |

| Catalytic Cross-Coupling | Use of transition metal catalysts (e.g., Pd, Ni) | High efficiency, functional group tolerance |

| Photocatalysis | Utilization of visible light | Mild reaction conditions, use of a renewable energy source |

| Green Solvents | Replacement of hazardous solvents | Reduced environmental impact, improved safety |

Exploration of Undiscovered Reactivities and Transformation Pathways

The unique combination of a strained cyclobutane (B1203170) ring and an electron-deficient trifluoromethylphenyl group in this compound suggests a wealth of unexplored reactivity. The cyclobutane moiety is known to undergo a variety of transformations, including ring-opening reactions and rearrangements, which could be influenced in novel ways by the aromatic substituent.

A key area for future investigation is the photochemical behavior of this ketone. Aryl cyclobutyl ketones are known to undergo Norrish-Yang cyclization to form bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov The influence of the strongly electron-withdrawing 2-trifluoromethylphenyl group on the efficiency and selectivity of this reaction warrants detailed study. This could provide access to novel, highly functionalized cyclobutane derivatives with potential applications in medicinal chemistry. researchgate.netrsc.orgzenodo.org

Furthermore, the ketone functionality itself serves as a handle for a wide range of transformations. nih.gov Future research could explore reactions such as Baeyer-Villiger oxidation to form the corresponding ester, or Beckmann rearrangement of the oxime to yield an amide. nih.gov The regioselectivity of these reactions, particularly the competition between migration of the cyclobutyl group and the trifluoromethylphenyl group, will be of fundamental interest.

Design and Application of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems will be crucial for unlocking the full synthetic potential of this compound and its derivatives. A major focus will be on enantioselective transformations, which are critical for the synthesis of chiral molecules with specific biological activities.

For instance, palladium(II)-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to cyclobutyl ketones using chiral transient directing groups. nih.gov Applying this strategy to this compound could enable the stereocontrolled introduction of various aryl groups at the β-position of the cyclobutane ring, leading to a diverse library of chiral compounds. The development of new ligands that can enhance the efficiency and enantioselectivity of this process will be a key research direction.

Moreover, various transition metal catalysts, including those based on iridium, ruthenium, and palladium, have been employed for the α-alkylation of ketones with alcohols via a hydrogen borrowing strategy. bohrium.com Exploring the application of these catalytic systems to this compound could provide a highly atom-economical route to α-functionalized derivatives.

Leveraging Advanced Computational Methods for Predictive Chemistry and Mechanistic Elucidation

Advanced computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in guiding and accelerating research on this compound. DFT calculations can provide deep insights into reaction mechanisms, predict the feasibility of proposed transformations, and rationalize observed selectivities. researchgate.netrsc.org

For example, computational studies could be employed to model the Norrish-Yang cyclization of this compound, elucidating the structure of the key transition states and intermediates and predicting the influence of the trifluoromethyl group on the reaction pathway. nih.gov Similarly, DFT can be used to investigate the mechanism of catalytic reactions, such as the Pd(II)-catalyzed C–H arylation, helping to design more effective ligands and optimize reaction conditions. nih.govnih.gov

Predictive modeling can also be used to explore the potential reactivity of this ketone in various multi-component reactions or continuous flow systems, identifying promising reaction conditions and potential challenges before they are encountered in the laboratory.

Integration into Multi-Component Reactions and Continuous Flow Chemistry Paradigms

The integration of this compound into modern synthetic paradigms such as multi-component reactions (MCRs) and continuous flow chemistry promises to deliver significant advantages in terms of efficiency, sustainability, and access to molecular diversity.

MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of complex molecules. beilstein-journals.orgnih.gov Ketones are common components in many MCRs, such as the Ugi and Passerini reactions. nih.govacs.org Future research should explore the feasibility of incorporating this compound into these and other MCRs, which could lead to the discovery of novel scaffolds with interesting biological properties.

Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.orgrsc.orgacs.org The synthesis of ketones has been successfully demonstrated in continuous flow systems. researchgate.netrsc.orgrsc.org Future work could focus on developing a continuous flow synthesis of this compound, as well as exploring its subsequent transformations in flow reactors. This could enable the efficient and safe production of this compound and its derivatives on a larger scale.

Q & A

Q. What synthetic methodologies are recommended for preparing cyclobutyl 2-trifluoromethylphenyl ketone, and how do reaction parameters influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where cyclobutanecarbonyl chloride reacts with 2-trifluoromethylbenzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and low temperatures (0–5°C) are critical to minimize side reactions like polyacylation. Industrial-scale production may employ continuous flow systems to optimize stoichiometry and residence time, improving yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals cyclobutyl protons (δ 2.0–3.0 ppm, multiplet), while ¹⁹F NMR confirms the trifluoromethyl group (δ −60 to −70 ppm).

- HRMS : Validates molecular formula (C₁₂H₁₁F₃O). Reverse-phase HPLC with UV detection (254 nm) assesses purity, leveraging the compound’s aromatic absorbance .

Advanced Research Questions

Q. How does the cyclobutyl group’s ring strain influence the reactivity of the ketone moiety in reduction reactions compared to larger cycloalkyl analogs?

Cyclobutyl’s torsional strain increases carbonyl electrophilicity, accelerating reduction rates. Kinetic studies with sodium borohydride show cyclobutyl phenyl ketone reacts 0.23× faster than acetophenone at 0°C, whereas cyclopentyl analogs exhibit higher rates (0.36×). This aligns with conformation theory, where smaller rings enhance reactivity .

Q. What experimental strategies mitigate competing elimination pathways during nucleophilic substitution on the 2-trifluoromethylphenyl ring?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize SNAr transition states without promoting elimination.

- Temperature Control : Low temperatures (−20°C) suppress side reactions.

- Pre-activation : Introducing electron-withdrawing groups (e.g., nitro) prior to trifluoromethyl substitution enhances regioselectivity .

Q. How can researchers resolve contradictions in literature regarding lipophilicity (logD) changes when substituting cyclobutyl groups for oxetanes in drug candidates?

Conduct matched molecular pair analyses under standardized conditions (pH 7.4, shake-flask method). Compare experimental logD values of this compound with oxetane analogs on the same scaffold. Computational models (e.g., QSPR) can rationalize discrepancies by analyzing H-bonding and polar surface areas. Document context-dependent effects, such as aryl substituent electronics .

Methodological and Data Analysis Questions

Q. In kinetic studies of ketone reductions, how should solvent effects and catalyst choice be optimized for reproducibility?

Use strictly anhydrous conditions and inert atmospheres to prevent catalyst deactivation (e.g., AlCl₃ hydrolysis). Solvent polarity (e.g., THF vs. EtOH) significantly impacts reaction rates; calibrate using acetophenone as a reference. Reproducibility requires consistent borohydride stoichiometry and temperature control (±1°C) .

Q. What computational approaches are suitable for predicting the stability of this compound under physiological conditions?

- DFT Calculations : Model hydrolysis pathways and transition states to identify vulnerable bonds.

- Molecular Dynamics (MD) : Simulate interactions with aqueous environments or enzyme active sites.

- QSPR Models : Correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with degradation rates .

Contradiction Resolution in Literature

Q. How should conflicting data on the thermal stability of cyclobutyl ketones be addressed?

Replicate experiments using differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results under inert vs. oxidative atmospheres. Conflicting reports may arise from impurities or varying heating rates; use high-purity samples (≥98%) and standardized protocols .

Q. Why do some studies report divergent biological activities for cyclobutyl aryl ketones despite structural similarities?

Differences may stem from metabolic stability (e.g., CYP450-mediated oxidation of cyclobutyl) or steric effects altering target binding. Perform in vitro assays with liver microsomes and molecular docking studies to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.